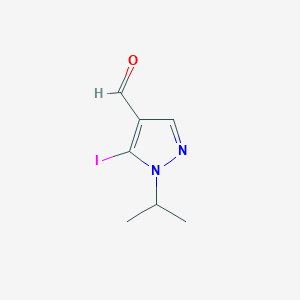
5-Iodo-1-isopropylpyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1-isopropylpyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde typically involves the iodination of 1-isopropylpyrazole-4-carbaldehyde. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the pyrazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted pyrazoles, alcohols, carboxylic acids, and various coupled products depending on the reaction type.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1-isopropylpyrazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Material Science: Used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and aldehyde group play crucial roles in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Isopropylpyrazole-4-carbaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Bromo-1-isopropylpyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-1-isopropylpyrazole-4-carbaldehyde: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 5-Iodo-1-isopropylpyrazole-4-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive compounds.
Eigenschaften
Molekularformel |
C7H9IN2O |
|---|---|
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
5-iodo-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,1-2H3 |
InChI-Schlüssel |
JNMGGWWKGWRRJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C(C=N1)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)
![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
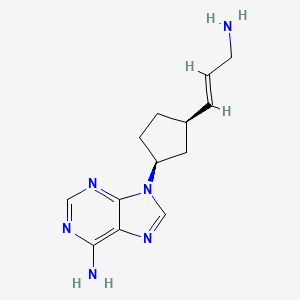

![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
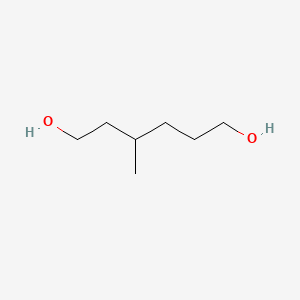
![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)
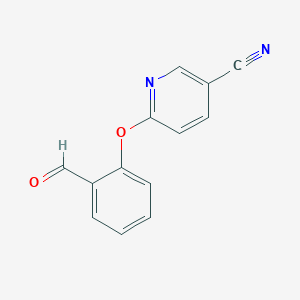

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
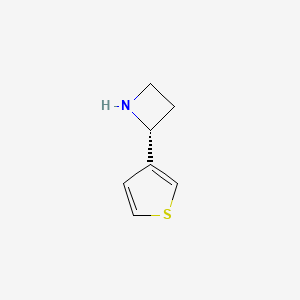
![4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12933614.png)
![6-(o-Tolyl)benzo[d]thiazol-2-amine](/img/structure/B12933620.png)
